
6-Methoxy-2-methylbenzothiazole
Overview
Description
6-Methoxy-2-methylbenzothiazole is an organic compound with the molecular formula C9H9NOS. It is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2-methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbenzothiazole with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylbenzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
6-Methoxy-2-methylbenzothiazole has the molecular formula and features a heterocyclic aromatic structure containing nitrogen and sulfur atoms. Its unique chemical properties make it suitable for various applications, particularly as a building block in organic synthesis.
Applications in Chemistry
Building Block for Syntheses:
- This compound serves as a precursor in the synthesis of more complex molecules. It is utilized in the development of various organic compounds, including pharmaceuticals and agrochemicals.
Coordination Chemistry:
- The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. This property is significant for the development of new materials and catalysts.
Application | Description |
---|---|
Building Block | Used in the synthesis of complex organic molecules. |
Coordination Chemistry | Forms complexes with metal ions for new material development. |
Biological Applications
Enzyme Inhibition:
- Research indicates that this compound inhibits key enzymes such as aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM). This inhibition can affect metabolic processes within cells, making it a target for drug development .
Antimicrobial Activity:
- The compound has demonstrated potential as an anti-tubercular agent, with ongoing studies exploring its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Its derivatives have shown promise in inhibiting tubulin polymerization, which is crucial for cancer treatment .
Biological Application | Description |
---|---|
Enzyme Inhibition | Inhibits PB/AHH and ADPM, affecting cellular metabolism. |
Antimicrobial Activity | Potential anti-tubercular agent; effective against drug-resistant strains. |
Medical Research
Therapeutic Potential:
- Ongoing research is focused on the therapeutic applications of this compound. Studies suggest that it may have a role in cancer therapy due to its ability to disrupt tubulin polymerization . This mechanism could lead to the development of novel anticancer drugs.
Case Study:
- A study highlighted the synthesis of derivatives based on this compound that exhibited significant antiproliferative activity against cancer cells. These findings underscore its potential as a lead compound in cancer therapeutics .
Medical Application | Description |
---|---|
Therapeutic Potential | Investigated for its role in cancer treatment through tubulin disruption. |
Industrial Applications
Dyes and Pigments:
- In industrial settings, this compound is used in the production of dyes and pigments due to its chemical stability and color properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylbenzothiazole involves its interaction with specific molecular targets. For example, it binds to oxidized cytochromes P-450 and inhibits mixed-function oxidases . This inhibition affects various metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-Methoxy-2-methylbenzothiazole can be compared with other similar compounds, such as:
6-Ethoxy-2-methylbenzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methylbenzothiazole: Lacks the methoxy group present in this compound.
Biological Activity
6-Methoxy-2-methylbenzothiazole (CAS Number: 2941-72-2) is an organic compound characterized by its heterocyclic structure containing both sulfur and nitrogen. It has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its biological activity, particularly as an enzyme inhibitor.
The primary biological activity of this compound involves its role as an inhibitor of specific enzymes in hepatic microsomes, notably:
- Aryl Hydrocarbon Hydroxylase (PB/AHH)
- Aminopyrine N-demethylase (ADPM)
These enzymes are crucial in the metabolism of various xenobiotics and endogenous compounds. By inhibiting these enzymes, this compound can alter metabolic pathways, impacting drug metabolism and potential toxicity levels in biological systems .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling Pathways : It affects signaling cascades that may lead to altered gene expression.
- Metabolic Flux : Inhibition of PB/AHH and ADPM modifies the levels of metabolites within cells, which can have downstream effects on cellular function.
Dosage and Toxicity
The effects of this compound vary with dosage:
- At lower concentrations, it effectively inhibits target enzymes without significant toxicity.
- Higher doses may lead to increased toxicity, necessitating careful evaluation in therapeutic contexts.
Transport and Distribution
The compound's transport within biological systems is influenced by its interactions with cellular transporters. Its distribution is critical for its efficacy as an enzyme inhibitor, affecting how well it can reach its targets within the liver.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound has shown significant inhibition of PB/AHH and ADPM in liver microsomes. The IC50 values for these interactions indicate effective binding and inhibition at low concentrations.
- Animal Models : Animal studies demonstrate that administration of this compound results in altered metabolic profiles, with significant changes observed in hepatic enzyme activity depending on dosage .
- Potential Therapeutic Applications : Ongoing research is investigating its potential as an anti-tubercular agent and its application in the synthesis of fluorescent probes for imaging techniques in neurodegenerative diseases .
Comparative Data Table
Parameter | Value/Description |
---|---|
Molecular Formula | C9H9NOS |
Primary Targets | PB/AHH, ADPM |
Mechanism | Enzyme Inhibition |
Solubility | Insoluble in water |
Potential Applications | Anti-tubercular agent, fluorescent probes for imaging |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Methoxy-2-methylbenzothiazole essential for experimental design?
- Answer: The compound (CAS 2941-72-2) has a molecular formula C₉H₉NOS (MW: 179.24 g/mol). Key properties include solubility in organic solvents (e.g., ethanol, DMSO) and stability under inert conditions. Its methoxy and methyl substituents influence electronic distribution, affecting reactivity in nucleophilic or electrophilic reactions. Melting points and spectral data (IR, NMR) should be validated against reference standards for purity assessment .
Q. What standard methods are used to confirm the structural identity of this compound?
- Answer: Structural confirmation requires ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6, methyl at C2). X-ray crystallography (e.g., Acta Cryst. data) resolves bond angles and torsional strain in the benzothiazole core. Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Answer: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Waste disposal must follow hazardous chemical protocols (e.g., neutralization before incineration). Spill management requires inert absorbents like vermiculite .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Answer: Yield optimization involves:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization in benzothiazole formation.
- Catalysts: Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis (130°C, 45 min) improve reaction kinetics .
- Substrate ratios: Excess methylating agents (e.g., methyl iodide) ensure complete substitution at C2. Monitor by TLC/HPLC for intermediate purity .
Q. What analytical challenges arise in detecting trace impurities in this compound samples?
- Answer: Common impurities include unreacted precursors (e.g., 6-methoxybenzothiazole) or oxidation byproducts (sulfoxides). Use HPLC-PDA with C18 columns (gradient elution: acetonitrile/water) for separation. GC-MS with electron ionization (70 eV) detects volatile impurities. Calibrate against NIST reference spectra .
Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?
- Answer: X-ray data reveal planar benzothiazole cores with dihedral angles <5° between aromatic rings. Weak intermolecular C–H···O interactions (e.g., methoxy oxygen) stabilize crystal lattices, reducing solubility. In solid-state reactions (e.g., photodimerization), packing density limits molecular mobility, favoring topochemical control .
Q. What mechanisms underlie the biological activity of this compound derivatives in pharmacological studies?
- Answer: Derivatives exhibit antimicrobial and antitumor activity via:
- Enzyme inhibition: Thiazole rings chelate metal ions in catalytic sites (e.g., HIV-1 protease).
- DNA intercalation: Planar structures insert into DNA base pairs, disrupting replication.
- Cellular uptake: Methoxy groups enhance lipophilicity, improving membrane permeability .
Q. Contradictions and Methodological Considerations
- Synthetic Routes: (microwave synthesis) and 19 (conventional alkylation) propose divergent methods. Comparative studies are needed to evaluate scalability vs. energy efficiency.
- Biological Targets: While highlights antitumor potential, conflicting data on specificity (e.g., CNS vs. peripheral activity) suggest structure-activity relationship (SAR) studies are critical .
Properties
IUPAC Name |
6-methoxy-2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLJSUORLPGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062725 | |
Record name | Benzothiazole, 6-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-72-2 | |
Record name | 6-Methoxy-2-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Methoxy-2-methylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-methylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzothiazole, 6-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 6-methoxy-2-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHOXY-2-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50YN70EAH | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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